molecular formula C13H9NO2 B12957969 Benzo[h]quinoline-2,4(1H,3H)-dione

Benzo[h]quinoline-2,4(1H,3H)-dione

Cat. No.: B12957969
M. Wt: 211.22 g/mol
InChI Key: FFYXGASVRXLVGH-UHFFFAOYSA-N
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Description

Benzo[h]quinoline-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a fused quinoline core with ketone groups at positions 2 and 2. These compounds are synthesized via thermal condensation of substituted anilines with malonic acid derivatives or halogenation/bromination reactions of hydroxyquinolinones . Their structural rigidity and electron-deficient aromatic systems make them attractive for pharmaceutical and materials science applications.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

1H-benzo[h]quinoline-2,4-dione

InChI

InChI=1S/C13H9NO2/c15-11-7-12(16)14-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-6H,7H2,(H,14,16)

InChI Key

FFYXGASVRXLVGH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C3=CC=CC=C3C=C2)NC1=O

Origin of Product

United States

Preparation Methods

Representative Experimental Data

Example 2-Hydroxybenzamide (g, mol) Pyridine Catalyst (g, mol) Water (g) Phosgene (g, mol) Temp (°C) Yield (%) Purity (%)
1 138.5 (1.0) 1.59 (0.02) pyridine 554 109.4 (1.1) 50 95.8 98.2
4 138.5 (1.0) 4.7 (0.05) 4-methylpyridine 831 119.3 (1.2) 60 97.2 99.0
5 138.5 (1.0) 1.24 (0.01) 2,4,6-trimethylpyridine 1108 149.1 (1.5) 70 96.2 98.9
6 138.5 (1.0) 9.13 (0.1) 2-methylpyridine 1385 198.8 (2.0) 70 95.5 98.0

This method achieves yields between 95.5% and 97.8% and product purity of 98.0–99.5% (by liquid chromatography external standard), making it suitable for industrial scale production.

Preparation via Palladium-Catalyzed Cross-Coupling and Cyclization

Although more complex and less direct, some synthetic routes to related benzoquinoline-dione derivatives involve palladium-catalyzed cross-coupling reactions (Sonogashira–Hagihara and Suzuki–Miyaura) followed by acid-mediated cycloisomerization. This approach is more common for polycyclic uracil derivatives but can be adapted for benzoquinoline-dione frameworks:

  • Stepwise synthesis : Construction of the quinoline core via cross-coupling, then cyclization under acidic conditions.
  • Advantages : Allows introduction of diverse substituents and functional groups.
  • Limitations : Multi-step, requires palladium catalysts and careful control of reaction conditions.

This method is more suited for research-scale synthesis and derivatization rather than bulk preparation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Cyclization of malonamide derivatives N,N'-di(1-naphthyl)malonamide Polyphosphoric acid (PPA) 140–150 °C, 5 h ~53 Moderate yield, suitable for derivatives
Phosgene reaction with 2-hydroxybenzamide 2-Hydroxybenzamide, phosgene Pyridine or methylpyridines 50–80 °C, 0.5–1 h, aqueous 95–97 High yield, industrially scalable
Pd-catalyzed cross-coupling + cyclization Various aryl halides and alkynes Pd catalysts, acid cyclization Multi-step, variable Variable Complex, for functionalized derivatives

Research Findings and Industrial Relevance

  • The phosgene-based aqueous method with pyridine catalysis stands out for its simplicity, high yield, and purity, making it the preferred industrial method.
  • The use of substituted pyridines as catalysts can slightly improve yield and purity.
  • The reaction is environmentally friendlier due to aqueous medium and mild temperatures.
  • Post-reaction processing is straightforward: filtration, washing, and drying.
  • The malonamide cyclization method is valuable for synthesizing analogues and derivatives but less efficient for bulk production.
  • Pd-catalyzed methods provide synthetic flexibility but are less practical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzo[h]quinoline-2,4(1H,3H)-dione can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Benzo[h]quinoline-2,4(1H,3H)-dione is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antibacterial, antioxidant, and anticancer agents. These compounds are being investigated for their ability to interact with biological targets and pathways, making them promising candidates for drug development .

Industry: The compound is used in the production of materials with specific properties, such as fluorescence and bioactivity. Its derivatives are employed in the manufacturing of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of benzo[h]quinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares benzo[h]quinoline-2,4(1H,3H)-dione with similar bicyclic diones, focusing on synthesis, substituent effects, and biological activity.

Physicochemical Properties

Property Benzo[h]quinoline-2,4-dione Pyrimido[4,5-b]quinoline-2,4-dione Quinazoline-2,4-dione
Molecular Weight (g/mol) ~213 (estimated) 213–320 200–300
Density (g/cm³) ~1.4 (analog-based) 1.434–1.688 1.3–1.5
Melting Point (°C) 138–243 (halogenated analogs) 238–243 (methoxy derivatives) 138–142 (chlorinated)

Data derived from analogs in .

Key Research Findings

  • Halogenation Efficiency: Chlorination of 4-hydroxyquinolin-2(1H)-ones with SO₂Cl₂ yields 3-chloro derivatives (e.g., 3-chloro-6-methoxy-3-propylquinoline-2,4-dione) with >75% efficiency, enabling scalable synthesis .
  • Biological Optimization : 3-Substituted quinazoline-2,4-diones show dual activity in biological systems, with improved ADME profiles predicted via SwissADME .
  • Structural Diversity: Bromination and azidation of quinoline-2,4-diones (e.g., 3-azido-1-benzyl-3-phenyl derivatives) expand utility in click chemistry and targeted drug delivery .

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